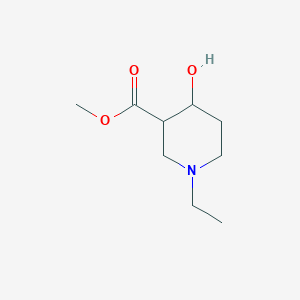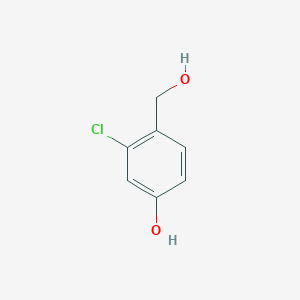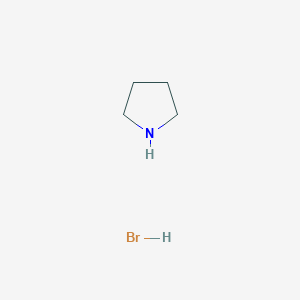
Pyrrolidine hydrobromide
描述
Pyrrolidine hydrobromide is an organic compound with the chemical formula C₄H₁₀BrN. It is a white crystalline solid that is soluble in water and ethanol. This compound is commonly used in organic synthesis as a catalyst, reagent, or intermediate due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolidine hydrobromide is typically synthesized by reacting pyrrolidine with hydrobromic acid. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C₄H₉N} + \text{HBr} \rightarrow \text{C₄H₁₀BrN} ]
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction mixture is often heated to facilitate the reaction, and the product is then crystallized from the solution .
化学反应分析
Types of Reactions: Pyrrolidine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidone derivatives.
Reduction: It can be reduced to form pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products:
Oxidation: Pyrrolidone derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives
科学研究应用
Pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of pyrrolidine hydrobromide involves its ability to act as a nucleophile or base in various chemical reactions. It can activate ketones and aldehydes towards nucleophilic addition by forming enamines. This property makes it a valuable reagent in organic synthesis .
相似化合物的比较
Pyrrolidine: A cyclic secondary amine with similar reactivity.
Pyrrolidone: An oxidized form of pyrrolidine.
Pyrrole: An aromatic compound with a similar ring structure but different reactivity.
Uniqueness: Pyrrolidine hydrobromide is unique due to its combination of a pyrrolidine ring with a hydrobromide group, which enhances its solubility and reactivity in various chemical reactions .
属性
IUPAC Name |
pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOIPKMSSDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595203 | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-80-5 | |
| Record name | Pyrrolidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1-azabicyclo[3.1.0]hexane system in organic synthesis, and how can pyrrolidine hydrobromide be used to access this structure?
A1: The 1-azabicyclo[3.1.0]hexane system represents a valuable building block in organic synthesis due to its unique structure and reactivity. As described in the research by [], treatment of 2-(bromomethyl)this compound with n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. This reaction proceeds through an SN2 mechanism, where the n-BuLi facilitates an intramolecular cyclization by abstracting a proton adjacent to the bromine atom. The strained bicyclic system can then undergo ring-opening reactions with various electrophiles, providing access to diverse substituted pyrrolidine and piperidine derivatives. []
Q2: How does the reaction of 1-azabicyclo[3.1.0]hexane with electrophiles proceed, and what factors influence the selectivity of product formation?
A2: The reaction of 1-azabicyclo[3.1.0]hexane (synthesized from 2-(bromomethyl)this compound) with electrophiles involves nucleophilic attack by the nitrogen atom of the bicyclic system. The research by [] demonstrated that this reaction can lead to two major product types: pyrrolidines and piperidines. The selectivity between these products is determined by the equilibrium between the reaction intermediates formed upon ring-opening. Factors such as the steric and electronic properties of the electrophile, as well as the reaction conditions, can influence the equilibrium position and ultimately dictate the product distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




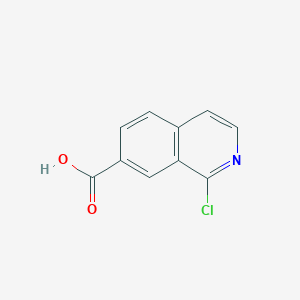

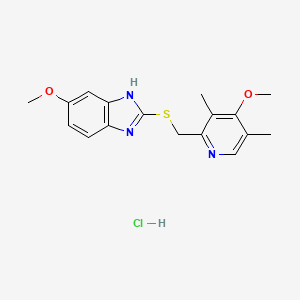
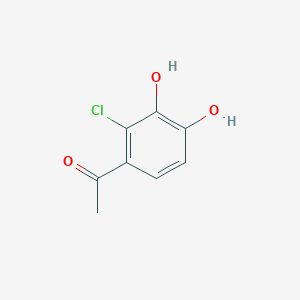
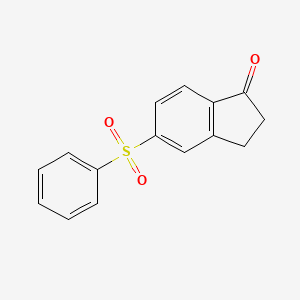
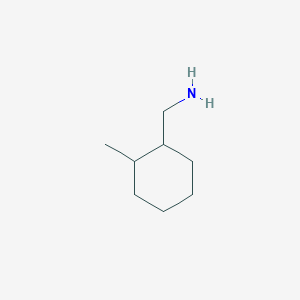

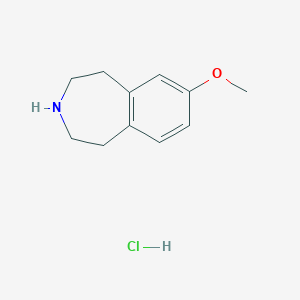

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
